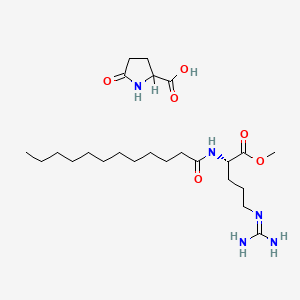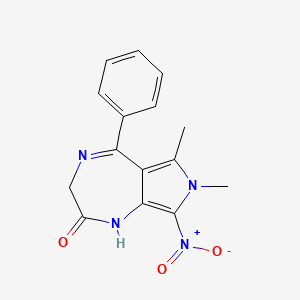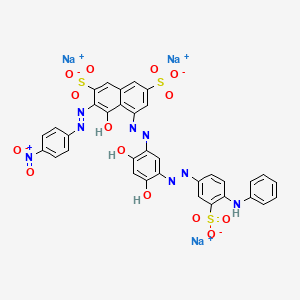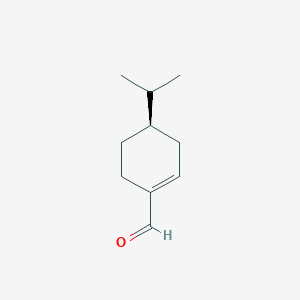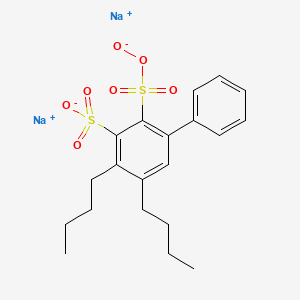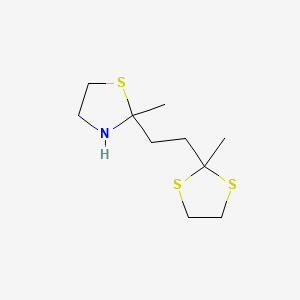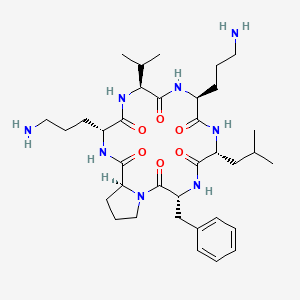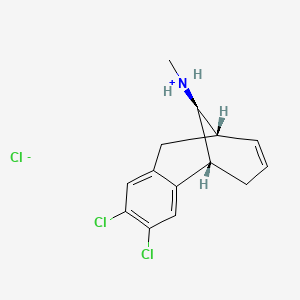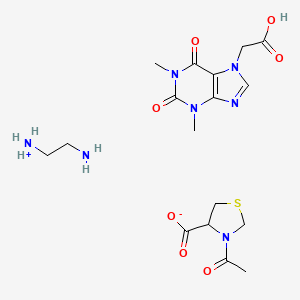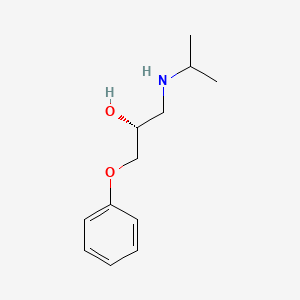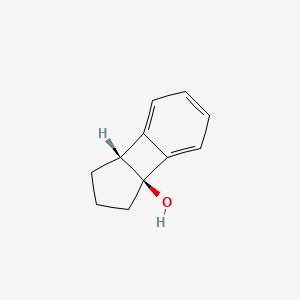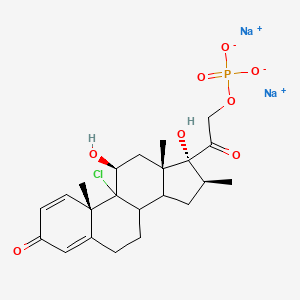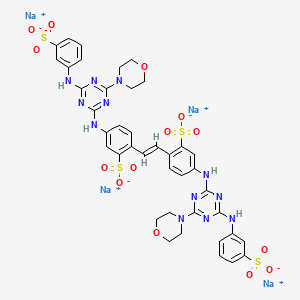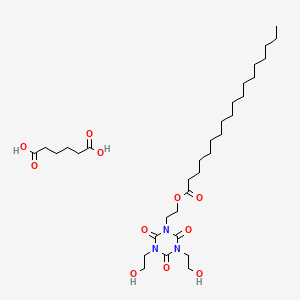
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) involves the esterification of hexanedioic acid with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the triazine ring.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active triazine derivative, which can then interact with biological targets such as enzymes and receptors. The triazine ring can also participate in various biochemical reactions, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
Hexanedioic acid (Adipic acid): A simpler dicarboxylic acid used in the production of nylon and other polymers.
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: A triazine derivative with applications in flame retardancy and water durability.
Uniqueness
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) is unique due to its combination of properties from both hexanedioic acid and the triazine derivative
特性
CAS番号 |
85204-08-6 |
|---|---|
分子式 |
C33H59N3O11 |
分子量 |
673.8 g/mol |
IUPAC名 |
2-[3,5-bis(2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl octadecanoate;hexanedioic acid |
InChI |
InChI=1S/C27H49N3O7.C6H10O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(33)37-23-20-30-26(35)28(18-21-31)25(34)29(19-22-32)27(30)36;7-5(8)3-1-2-4-6(9)10/h31-32H,2-23H2,1H3;1-4H2,(H,7,8)(H,9,10) |
InChIキー |
PPOOOUXZUMYEDF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCO)CCO.C(CCC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


